1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane
CAS No.: 1184489-74-4
Cat. No.: VC7045445
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184489-74-4 |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.249 |
| IUPAC Name | (4-bromophenyl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone |
| Standard InChI | InChI=1S/C15H21BrN2O2/c1-20-12-11-17-7-2-8-18(10-9-17)15(19)13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3 |
| Standard InChI Key | QCMNBHNDFWZEJQ-UHFFFAOYSA-N |
| SMILES | COCCN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Introduction
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane is a synthetic organic compound that belongs to the diazepane class of chemicals. This compound is characterized by its molecular structure, which includes a bromobenzoyl group attached to a diazepane ring, along with a methoxyethyl substituent. The compound's CAS number is 1184489-74-4, and it has a molecular weight of 341.24 g/mol .
Synthesis and Preparation
The synthesis of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane typically involves reactions that form the diazepane ring and attach the bromobenzoyl and methoxyethyl groups. While specific synthesis details for this compound are not provided in the search results, similar compounds often involve condensation reactions or alkylation steps to introduce the necessary substituents.
Biological Activity and Research Findings
Although specific biological activity data for 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane are not available in the provided search results, compounds with similar structures often exhibit pharmacological properties. Diazepane derivatives are known for their potential as anxiolytic or analgesic agents, depending on their substituents and molecular structure .
Handling and Storage Recommendations
For compounds like 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane, handling and storage conditions should be carefully managed to maintain stability and purity. Biosynth Ltd recommends retesting such compounds 12 months after receipt, as handling conditions can affect their stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume